molecular formula C11H16ClF2N5 B12232231 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12232231
M. Wt: 291.73 g/mol
InChI Key: IBJNIGSAQHODLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoroethyl group attached to a pyrazole ring, and a methanamine group linked to another pyrazole ring.

Preparation Methods

The synthesis of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves a series of organic reactions. The preparation methods may include:

Chemical Reactions Analysis

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the difluoroethyl group or the pyrazole rings may be oxidized to form different products. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the conversion of the difluoroethyl group to other functional groups, such as hydroxyl or amino groups. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and the presence of catalysts.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity or function.

    Pathways Involved: Modulating signaling pathways, such as the RAS/RAF/MEK/ERK pathway, which is involved in cell growth and differentiation.

Comparison with Similar Compounds

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:

    Similar Compounds: Compounds like 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea and {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine share structural similarities.

    Uniqueness: The presence of the difluoroethyl group and the specific arrangement of pyrazole rings in this compound makes it unique.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-17-10(2-4-15-17)7-14-6-9-3-5-18(16-9)8-11(12)13;/h2-5,11,14H,6-8H2,1H3;1H

InChI Key

IBJNIGSAQHODLX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.